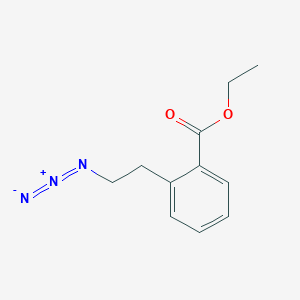
Ethyl2-(2-azidoethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(2-azidoethyl)benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features an ethyl group attached to a benzoate moiety, with an azidoethyl group as a substituent.
Métodos De Preparación
Ethyl2-(2-azidoethyl)benzoate can be synthesized through various methods. One common approach is the nucleophilic acyl substitution of an acid chloride with an alcohol . Another method involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
Ethyl2-(2-azidoethyl)benzoate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azido group into an amine group.
Substitution: The azido group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include Grignard reagents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl2-(2-azidoethyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be attached to biomolecules for various studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl2-(2-azidoethyl)benzoate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation .
Comparación Con Compuestos Similares
Ethyl2-(2-azidoethyl)benzoate can be compared with other esters like ethyl acetate and methyl butyrate. While these compounds share the ester functional group, this compound is unique due to the presence of the azido group, which imparts distinct reactivity and applications . Similar compounds include ethyl benzoate and methyl benzoate, which differ in their substituents and resulting properties .
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
ethyl 2-(2-azidoethyl)benzoate |
InChI |
InChI=1S/C11H13N3O2/c1-2-16-11(15)10-6-4-3-5-9(10)7-8-13-14-12/h3-6H,2,7-8H2,1H3 |
Clave InChI |
ISZUJXWYKWQAJL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1CCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


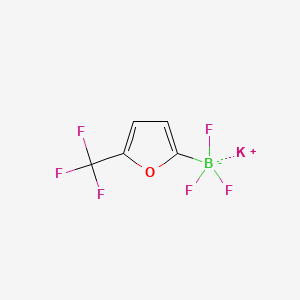


![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
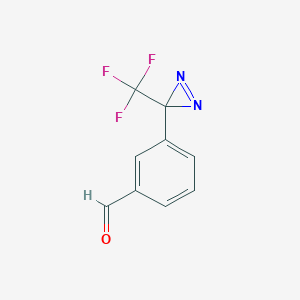
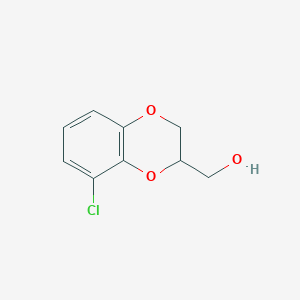
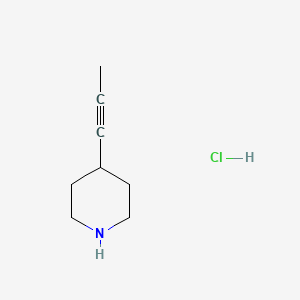

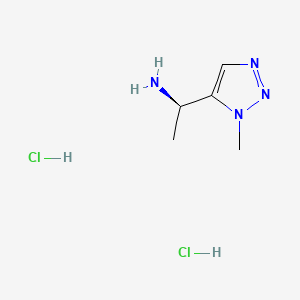
![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
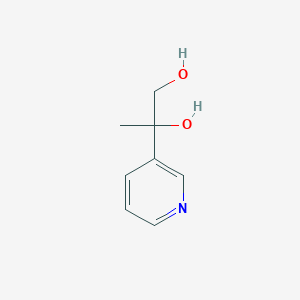
![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
